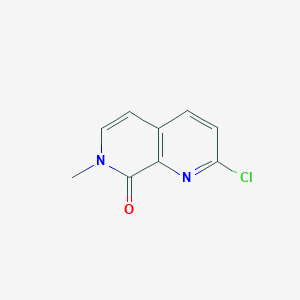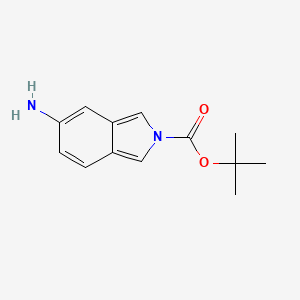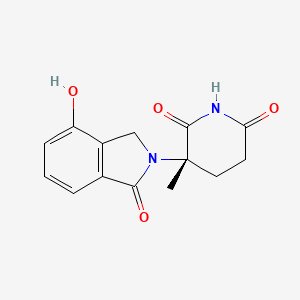
3,3-Dimethoxyheptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethoxyheptane is an organic compound with the molecular formula C9H20O2. It is also known as Heptane, 3,3-dimethoxy-. This compound is a derivative of heptane, where two methoxy groups are attached to the third carbon atom of the heptane chain. It is a colorless liquid with a characteristic odor and is used in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,3-Dimethoxyheptane can be synthesized through the acetalization of heptanal with methanol in the presence of an acid catalyst. The reaction typically involves the following steps:
Heptanal and Methanol Reaction: Heptanal is reacted with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Formation of Acetal: The reaction proceeds through the formation of a hemiacetal intermediate, which further reacts with methanol to form the acetal, this compound.
Purification: The product is then purified through distillation or other suitable purification methods.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors and optimized reaction conditions are employed to ensure high yield and purity. The use of efficient catalysts and separation techniques is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dimethoxyheptane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form heptanoic acid or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to heptanal or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Heptanoic acid, heptanal.
Reduction: Heptanal, heptanol.
Substitution: Various substituted heptane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,3-Dimethoxyheptane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: It serves as a model compound for studying the behavior of acetals in biological systems.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,3-Dimethoxyheptane involves its interaction with various molecular targets and pathways. As an acetal, it can undergo hydrolysis to release heptanal and methanol. The released heptanal can further participate in various biochemical pathways, influencing cellular processes. The methoxy groups can also interact with enzymes and receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Dimethylheptane: Similar in structure but lacks the methoxy groups.
Heptanal: The aldehyde form of heptane, used as a precursor in the synthesis of 3,3-Dimethoxyheptane.
Heptanoic Acid: The oxidized form of heptane, used in various industrial applications.
Uniqueness
This compound is unique due to the presence of two methoxy groups, which impart distinct chemical and physical properties. These methoxy groups make it more reactive in certain chemical reactions and provide unique interactions in biological systems compared to its analogs.
Propriétés
Formule moléculaire |
C9H20O2 |
|---|---|
Poids moléculaire |
160.25 g/mol |
Nom IUPAC |
3,3-dimethoxyheptane |
InChI |
InChI=1S/C9H20O2/c1-5-7-8-9(6-2,10-3)11-4/h5-8H2,1-4H3 |
Clé InChI |
CHWKTSNJAGWUQR-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(propyl)amine](/img/structure/B11757654.png)
![2-(difluoromethyl)-1H-benzo[d]imidazol-7-ol](/img/structure/B11757664.png)
![6-Methoxy-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B11757669.png)
![1H,2H,3H,4H,5H-pyrido[4,3-e][1,4]diazepine](/img/structure/B11757676.png)
![6,7,8,9-Tetrahydro-5h-pyrido[2,3-d]azepin-2-ol](/img/structure/B11757680.png)

![(2E)-3-{[1,1'-Biphenyl]-4-YL}-2-cyanoprop-2-enamide](/img/structure/B11757689.png)

![3-[3-(Chloromethyl)phenyl]pyridine hydrochloride](/img/structure/B11757697.png)

![(Z)-N-[6-amino-1-(pyridin-4-yl)hexylidene]hydroxylamine hydrochloride](/img/structure/B11757713.png)

![[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11757720.png)
